2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide 2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0769045
InChI: InChI=1S/C15H15N3O3S2/c1-8-9(2)21-15(16-8)22-7-13(19)18-14-17-11-5-4-10(20-3)6-12(11)23-14/h4-6H,7H2,1-3H3,(H,17,18,19)
SMILES: CC1=C(OC(=N1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C
Molecular Formula: C15H15N3O3S2
Molecular Weight: 349.4 g/mol

2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

CAS No.:

Cat. No.: VC0769045

Molecular Formula: C15H15N3O3S2

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide -

Specification

Molecular Formula C15H15N3O3S2
Molecular Weight 349.4 g/mol
IUPAC Name 2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
Standard InChI InChI=1S/C15H15N3O3S2/c1-8-9(2)21-15(16-8)22-7-13(19)18-14-17-11-5-4-10(20-3)6-12(11)23-14/h4-6H,7H2,1-3H3,(H,17,18,19)
Standard InChI Key XBKXNANZDXCHFM-UHFFFAOYSA-N
SMILES CC1=C(OC(=N1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C
Canonical SMILES CC1=C(OC(=N1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator